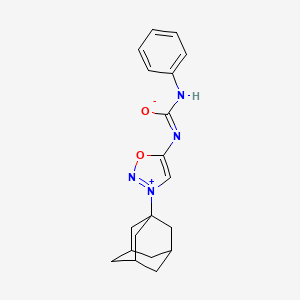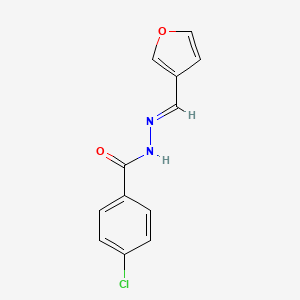![molecular formula C17H14N2O5 B5801030 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, also known as MNA-715, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of acrylic acids and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid involves the formation of a complex between the compound and metal ions. The complex formation leads to changes in the electronic structure of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, resulting in changes in the fluorescence properties of the compound. The binding of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid to metal ions can also lead to changes in the biochemical and physiological properties of the metal ions.
Biochemical and Physiological Effects:
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
実験室実験の利点と制限
One of the main advantages of using 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid in lab experiments is its high selectivity for metal ions. The compound has been found to selectively bind to copper, zinc, and mercury, making it a useful tool for the detection of these metal ions in biological samples. However, one limitation of using 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. One area of interest is the development of new fluorescent probes based on the structure of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. These probes could be used for the detection of other metal ions or for other applications in biological imaging. Another direction is the study of the biochemical and physiological effects of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid in animal models, which could lead to the development of new drugs for the treatment of cognitive disorders. Finally, the synthesis of new analogs of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid could lead to compounds with improved properties for use in scientific research.
合成法
The synthesis of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid involves the reaction of 3-nitrobenzaldehyde with 3-methylbenzoyl chloride to form 3-(3-nitrophenyl)-3-methylbenzoyl chloride. This intermediate is then reacted with glycine to form 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. The reaction scheme is shown below:
科学的研究の応用
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been found to selectively bind to metal ions such as copper, zinc, and mercury, and the binding can be detected by changes in fluorescence intensity.
特性
IUPAC Name |
(E)-2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11-4-2-6-13(8-11)16(20)18-15(17(21)22)10-12-5-3-7-14(9-12)19(23)24/h2-10H,1H3,(H,18,20)(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROKULWYVKEDCT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[(3-methylphenyl)carbonyl]amino}-3-(3-nitrophenyl)prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)






